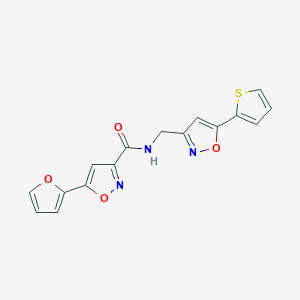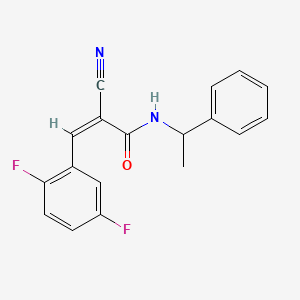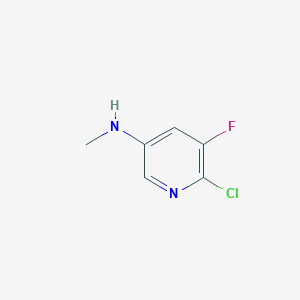
5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15BrClN5O and its molecular weight is 420.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques and Derivatives Formation : Triazoles are central to various synthesis techniques, producing diverse derivatives. For instance, 4-amino-1,2,3-triazole-5-carboxamides, through condensation with acetates like acetamidine, lead to 2-substituted 8-azapurin-6-ones. Similar processes involve thiourea and amidines to produce derivatives like 5-mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one, showcasing the molecule's versatility in synthetic chemistry (Albert & Trotter, 1979) (Albert & Taguchi, 1972).
Chemical Properties and Physical Constants : Studies have focused on understanding the physical constants and chemical properties of these compounds, including u.v., i.r., m/e, pKa, n.m.r., and ionization constants, crucial for their application in various scientific fields (Albert & Trotter, 1979) (Albert & Taguchi, 1972).
Biological and Antimicrobial Applications
Antimicrobial and Anticancer Properties : Triazole derivatives like 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have been identified for their promising antimicrobial properties. They exhibit selective action against primary pathogens, including bacterial and fungal strains, without significant impact on human cell viability. Some derivatives also showed potent anticancer activity against a variety of cancer cell lines, indicating their potential as therapeutic agents (Pokhodylo et al., 2021) (Bekircan et al., 2008).
Pharmacological Properties : Some triazole derivatives are noted for their valuable pharmacological properties, such as anti-convulsive activity, which makes them useful in treating conditions like epilepsy, tension, and agitation. This broadens the scope of 5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide beyond just antimicrobial and anticancer applications (Shelton, 1981).
Structural Analysis and Material Science
Crystal Structure and Conformational Analysis : Triazole derivatives' crystal structures and conformational behaviors are studied in detail. For instance, the crystal packing, hydrogen bonding interactions, and conformational stability are analyzed, providing insights into their molecular structures and potential applications in material science and drug design (Kumar et al., 2021).
Spectroscopic and Computational Studies : Detailed spectroscopic analysis, including FT-IR, 1H-NMR, 13C-NMR, and UV-visible absorption spectra, coupled with DFT calculations, are employed to understand the molecular, electronic, and nonlinear optical properties of these compounds. Such studies are fundamental in the development of new materials and pharmaceuticals (Beytur & Ihsan Avinca, 2021).
特性
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c18-13-5-1-12(2-6-13)10-24-16(20)15(22-23-24)17(25)21-9-11-3-7-14(19)8-4-11/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMRJLQECWDCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2817226.png)
![4-[[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine](/img/structure/B2817227.png)
![3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2817229.png)

![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)



![2-[4-(Methylsulfonyl)piperazin-1-yl]aniline](/img/structure/B2817238.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2817245.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2817246.png)

